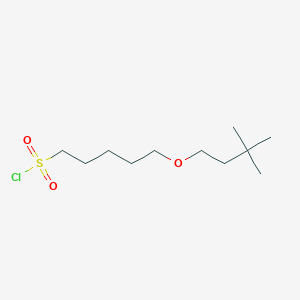
5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a pentane chain, which is further substituted with a 3,3-dimethylbutoxy group. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(3,3-dimethylbutoxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(3,3-Dimethylbutoxy)pentane-1-sulfonic acid+SOCl2→5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfinic acid derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in aqueous media or under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: Contains a benzene ring instead of an aliphatic chain.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene group, commonly used in organic synthesis.
Uniqueness
5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride is unique due to the presence of the 3,3-dimethylbutoxy group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This structural feature distinguishes it from simpler sulfonyl chlorides and makes it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C11H23ClO3S |
|---|---|
Peso molecular |
270.82 g/mol |
Nombre IUPAC |
5-(3,3-dimethylbutoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-11(2,3)7-9-15-8-5-4-6-10-16(12,13)14/h4-10H2,1-3H3 |
Clave InChI |
HNMQUAZARVBNGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCOCCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


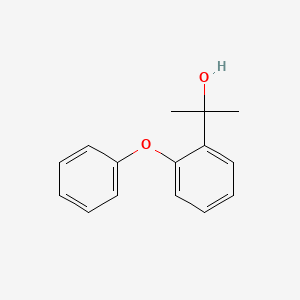
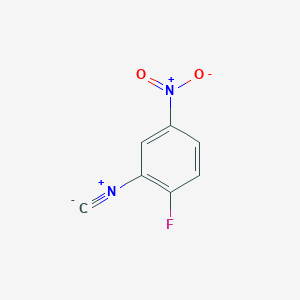

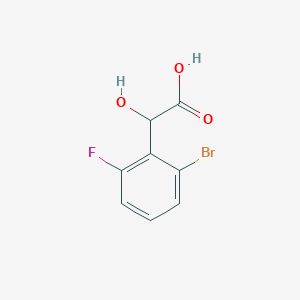
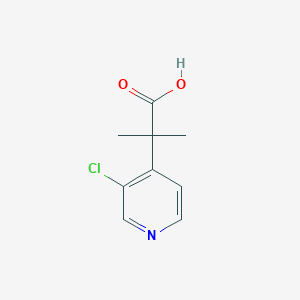


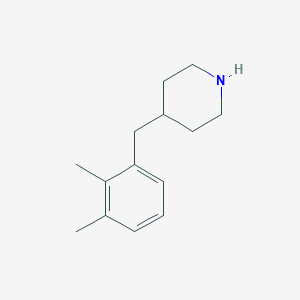


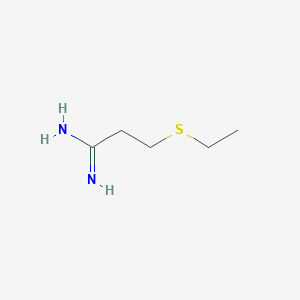
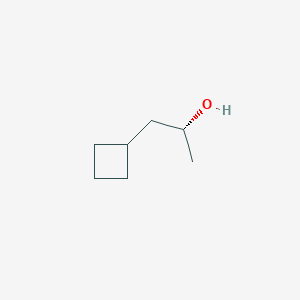
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

